molecular formula C21H22ClN5O2S B11338369 3-chloro-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

3-chloro-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11338369
M. Wt: 444.0 g/mol
InChI Key: BIXVDFCUQSYLRK-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is an organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Chloro-N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide
  • 2-Chloro-N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide

Uniqueness

3-Chloro-N-(4-{[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22ClN5O2S

Molecular Weight

444.0 g/mol

IUPAC Name

3-chloro-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H22ClN5O2S/c1-15-23-20(14-21(24-15)27-11-2-3-12-27)25-17-7-9-18(10-8-17)26-30(28,29)19-6-4-5-16(22)13-19/h4-10,13-14,26H,2-3,11-12H2,1H3,(H,23,24,25)

InChI Key

BIXVDFCUQSYLRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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